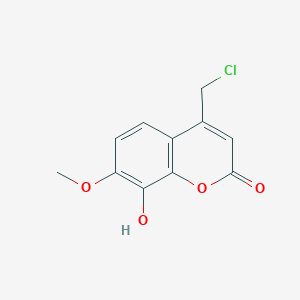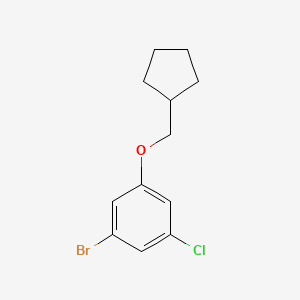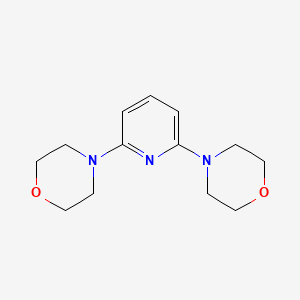
2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-hydroxy-7-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-hydroxy-7-methoxy- is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-hydroxy-7-methoxy- typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis often begins with a suitable benzopyran derivative.
Chloromethylation: Introduction of the chloromethyl group at the 4-position can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Hydroxylation: The hydroxy group at the 8-position can be introduced via hydroxylation reactions using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Methoxylation: The methoxy group at the 7-position can be introduced using methanol (CH3OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-hydroxy-7-methoxy- can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 8-position can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Formation of a carbonyl derivative at the 8-position.
Reduction: Formation of a methyl group at the 4-position.
Substitution: Formation of substituted derivatives at the 4-position.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-hydroxy-7-methoxy- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-hydroxy-7-methoxy- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chloromethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-methyl
- 2H-1-Benzopyran-2-one, 4-(chloromethyl)-7-methoxy
- 2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-hydroxy
Uniqueness
2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-hydroxy-7-methoxy- is unique due to the specific combination of functional groups at the 4-, 7-, and 8-positions
Propiedades
Número CAS |
923183-59-9 |
|---|---|
Fórmula molecular |
C11H9ClO4 |
Peso molecular |
240.64 g/mol |
Nombre IUPAC |
4-(chloromethyl)-8-hydroxy-7-methoxychromen-2-one |
InChI |
InChI=1S/C11H9ClO4/c1-15-8-3-2-7-6(5-12)4-9(13)16-11(7)10(8)14/h2-4,14H,5H2,1H3 |
Clave InChI |
WMDNBYKBXSWEDH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(=CC(=O)O2)CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B12068838.png)
![(4aS,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxyhexahydro-2H-2lambda~5~-furo[3,2-d][1,3,2]oxazaphosphinin-2-one](/img/structure/B12068847.png)

![1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B12068852.png)


![3-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B12068862.png)
![4-Chloro-5-iodo-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12068867.png)





